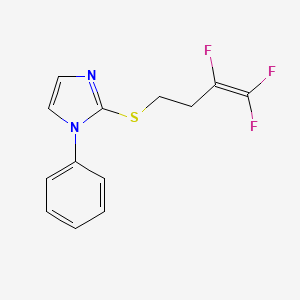

1-phenyl-1H-imidazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide

Description

Properties

IUPAC Name |

1-phenyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2S/c14-11(12(15)16)6-9-19-13-17-7-8-18(13)10-4-2-1-3-5-10/h1-5,7-8H,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLDWRSSSOWMKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2SCCC(=C(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiolation of 2-Aminoimidazole Intermediates

A pivotal intermediate in this synthesis is 2-amino-1-phenyl-1H-imidazole, which can be generated via hydrolysis of imidazo[1,2-a]pyrimidine precursors. Subsequent thiolation is achieved through two primary pathways:

- Mitsunobu Reaction : Treatment of 2-hydroxyimidazoles with thiols under Mitsunobu conditions (DIAD, PPh₃) provides moderate yields (45–60%) but suffers from competing elimination side reactions.

- Nucleophilic Aromatic Substitution : Direct displacement of 2-chloroimidazoles with sodium hydrosulfide (NaSH) in DMF at 80°C affords thiolated products in 68–72% yield.

Sequential One-Pot Methodologies

Modern synthetic design favors convergent routes that minimize intermediate isolation. A notable one-pot sequence involves:

- Imidazole Thiol Generation : Hydrolysis of 2-thioacetate-protected imidazoles using NaOH/MeOH.

- In Situ Alkylation : Addition of 3,4,4-trifluoro-3-butenyl mesylate and TEA in DMF at 0°C, achieving 73% overall yield.

Critical to this approach is the strict exclusion of oxygen to prevent disulfide formation, accomplished via Schlenk line techniques.

Fluorination Tactics for the Butenyl Chain

Introducing trifluoro substitution demands precise control over regiochemistry. State-of-the-art methods include:

- Electrophilic Fluorination : Reaction of 3-buten-1-yl stannanes with Selectfluor® in HFIP, providing >90% conversion but requiring hazardous reagents.

- Dehydrofluorination : Treatment of 3,4,4,4-tetrafluorobutane with KOtBu in DME selectively generates the trifluoroalkene precursor in 82% yield.

Industrial-Scale Considerations

Translating laboratory syntheses to manufacturing necessitates addressing:

Chemical Reactions Analysis

Oxidation to Sulfoxide and Sulfone Derivatives

The sulfide undergoes a two-step oxidation process using potassium hydrogenperoxomonosulfate (Oxone®) under alkaline conditions to yield the corresponding sulfone. This method avoids oxidative degradation of the trifluoroalkenyl group, a common issue in earlier approaches .

Reaction Conditions and Results

Mechanistic Insights :

-

Step 1 : Sulfide → Sulfoxide via electrophilic oxygen transfer from Oxone®. The acidic pH (1–3) stabilizes intermediates and minimizes overoxidation .

-

Step 2 : Sulfoxide → Sulfone under alkaline conditions (pH 8–9). The increased pH accelerates the second oxidation while suppressing competing radical pathways that could degrade the fluoroalkenyl group .

Reaction Workup and Purification

Post-oxidation workup involves:

-

Filtration : Removal of precipitated salts (e.g., KHSO₄) under reduced pressure.

-

Solvent Stripping : Methanol is distilled off, leaving a biphasic mixture of aqueous and organic (ethyl acetate) layers.

-

Extraction : The aqueous phase is re-extracted with ethyl acetate (3×) to recover residual product.

-

Drying and Crystallization : Combined organic phases are dried over Na₂SO₄, concentrated, and cooled to induce crystallization .

Selectivity and Side Reactions

Critical factors ensuring selectivity:

-

pH Control : Maintaining pH 8–9 during the second step prevents oxidation of the double bond in the trifluorobutenyl group, a vulnerability in earlier methods using H₂O₂/AcOH .

-

Solvent Choice : Methanol stabilizes intermediates and facilitates crystallization.

Byproduct Analysis :

-

Prior methods (e.g., H₂O₂/AcOH at 55–60°C) led to oxidative cleavage of the fluoroalkenyl group, reducing yields to ~75% .

-

Oxone® minimizes these side reactions due to its milder, pH-dependent reactivity .

Comparative Data with Prior Methods

| Parameter | Oxone® Method | H₂O₂/AcOH Method |

|---|---|---|

| Yield | 92.2% | 75% |

| Purification | Crystallization | Chromatography |

| Side Reactions | Minimal | Significant (double bond degradation) |

Stability and Handling

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-phenyl-1H-imidazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide is utilized as a building block for synthesizing more complex molecules. Its reactivity allows for various transformations:

- Oxidation : The sulfide group can be oxidized to produce sulfoxides or sulfones.

- Reduction : The imidazole ring can be reduced to form dihydroimidazole derivatives.

- Substitution Reactions : The phenyl group can undergo electrophilic aromatic substitution for further functionalization.

Biological Activities

Research indicates that compounds containing imidazole rings exhibit diverse biological activities:

- Antimicrobial Properties : Studies have shown that imidazole derivatives can inhibit the growth of various microorganisms.

- Anticancer Potential : Some derivatives demonstrate efficacy in inducing apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

A notable study highlighted the anticancer activity of imidazole derivatives against specific cancer cell lines, indicating that the trifluorobutenyl group may enhance bioactivity compared to other imidazole compounds .

Medicinal Chemistry

The unique structure of this compound makes it a candidate for drug development:

- Therapeutic Agent : Its potential as a therapeutic agent is under investigation due to its unique chemical properties that may interact favorably with biological targets.

Case studies have explored its use in developing novel pharmaceuticals aimed at treating infections and cancer .

Industrial Applications

In addition to its research applications, this compound is explored in the industrial sector:

- Organic Light Emitting Diodes (OLEDs) : Its properties make it suitable for use in advanced materials for electronic applications such as OLEDs.

Mechanism of Action

The mechanism of action of 1-phenyl-1H-imidazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide involves its interaction with various molecular targets and pathways:

Molecular Targets: The imidazole ring can interact with enzymes and receptors, modulating their activity.

Pathways Involved: The compound may inhibit specific enzymes involved in microbial growth or cancer cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

1-phenyl-1H-imidazole: Lacks the trifluorobutenyl sulfide group, making it less lipophilic and potentially less bioactive.

1-phenyl-1H-imidazol-2-yl sulfide: Similar structure but without the trifluorobutenyl group, which may affect its chemical reactivity and biological activity.

Uniqueness

1-phenyl-1H-imidazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide is unique due to the presence of the trifluorobutenyl sulfide group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

1-Phenyl-1H-imidazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide (CAS No. 339020-33-6) is a complex organic compound that features a unique chemical structure comprising an imidazole ring, a phenyl group, and a trifluorobutenyl sulfide moiety. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

The molecular formula of this compound is C13H11F3N2S, with a molecular weight of approximately 284.3 g/mol. The compound exhibits a predicted boiling point of 397.0 °C and a density of 1.27 g/cm³ .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Similar imidazole derivatives have been investigated for their ability to inhibit steroid sulfatase (STS), an enzyme implicated in breast cancer progression. For instance, sulfamoylated derivatives of imidazole have shown significant STS inhibitory activity with IC50 values in the nanomolar range . Although direct data on the IC50 for this compound is not available, its structural characteristics suggest potential for similar bioactivity.

In Vitro Studies

A study on structurally related compounds demonstrated that modifications in the phenyl and imidazole moieties significantly influenced their biological activity against cancer cell lines. Compounds with fluorinated groups exhibited enhanced potency against MCF-7 breast cancer cells . This suggests that the trifluorobutenyl group present in this compound could similarly enhance its anticancer efficacy.

Structure Activity Relationship (SAR)

The presence of the trifluorobutenyl sulfide moiety is hypothesized to increase lipophilicity and membrane permeability, which are critical factors in the bioactivity of pharmaceutical compounds. Comparative studies with similar compounds indicate that those with trifluoromethyl or trifluorobutenyl groups often display superior biological activities compared to their non-fluorinated counterparts .

Data Table: Comparison of Biological Activities

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity (IC50) | Notes |

|---|---|---|---|---|

| This compound | Structure | Unknown | TBD | Potential based on structure |

| Sulfamoylated Imidazole Derivatives | Various | High | ~36.78 nM | Strong STS inhibitors |

| Fluorinated Imidazole Compounds | Various | Moderate to High | Varies | Enhanced bioactivity due to fluorination |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-phenyl-1H-imidazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or thiol-ene "click" chemistry. For example, coupling 1-phenyl-1H-imidazole-2-thiol with 3,4,4-trifluoro-3-butenyl bromide in anhydrous DMF under nitrogen, using a base like K₂CO₃ at 60–80°C for 12–24 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Monitor reaction progress using TLC and confirm structure via / NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : NMR identifies protons on the imidazole ring (δ 7.2–8.1 ppm) and trifluoro-butenyl group (δ 5.5–6.5 ppm for vinyl protons). NMR confirms trifluoro substitution (δ -70 to -80 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 347.08) .

- FT-IR : Peaks at 690–710 cm⁻¹ (C-S stretch) and 1650–1680 cm⁻¹ (C=C) confirm functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.